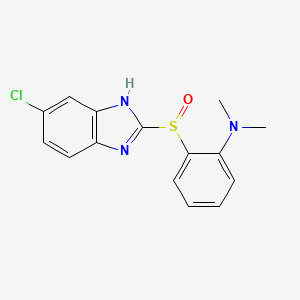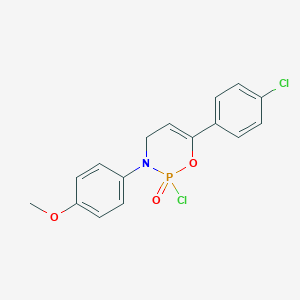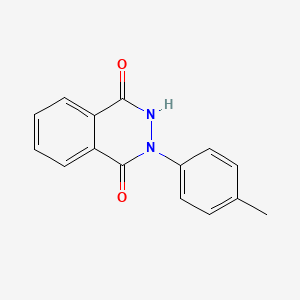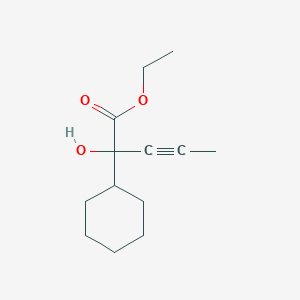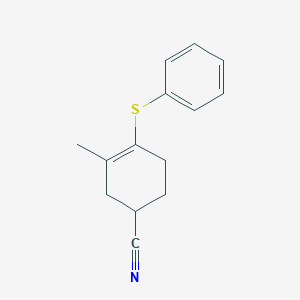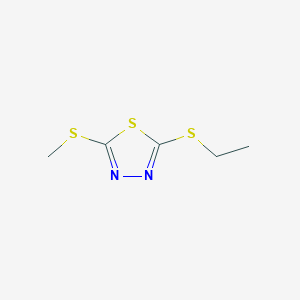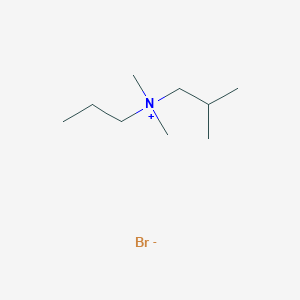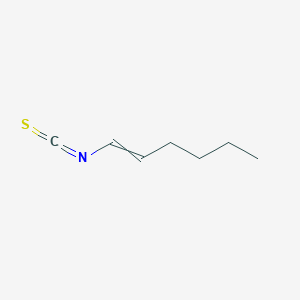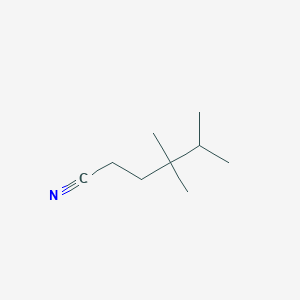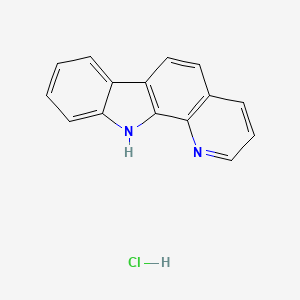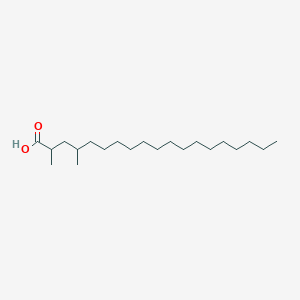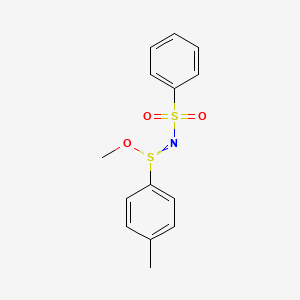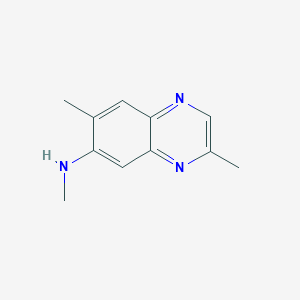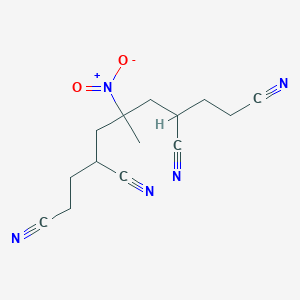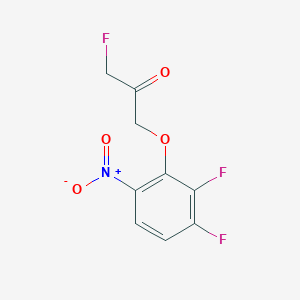
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one is an organic compound with the molecular formula C9H7F2NO4 It is characterized by the presence of difluoro and nitrophenoxy groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one typically involves the reaction of 2,3-difluoro-6-nitrophenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of ®-propylene oxide and 2,3-difluoro-6-nitrophenyl trimethylsilyl ether in the presence of an optically active cobalt (salen) catalyst. The reaction proceeds through the ring opening of the propylene oxide, followed by the transfer of the trimethylsilyl group to protect the secondary alcohol in situ .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoro and nitrophenoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
- 2,5-Difluoro-4-nitrophenol
- 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one is unique due to the presence of both difluoro and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
106015-28-5 |
|---|---|
Molecular Formula |
C9H6F3NO4 |
Molecular Weight |
249.14 g/mol |
IUPAC Name |
1-(2,3-difluoro-6-nitrophenoxy)-3-fluoropropan-2-one |
InChI |
InChI=1S/C9H6F3NO4/c10-3-5(14)4-17-9-7(13(15)16)2-1-6(11)8(9)12/h1-2H,3-4H2 |
InChI Key |
ADWWSIJKXAWHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OCC(=O)CF)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


